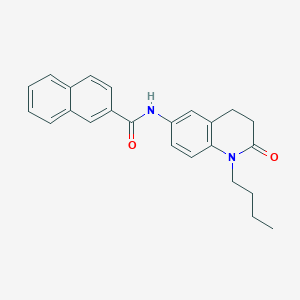

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Based on the structures of similar compounds, we can infer that “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is likely to be a solid at room temperature .Applications De Recherche Scientifique

Synthesis Methodologies

Research has focused on the synthesis of atropisomeric korupensamines A and B utilizing planar chiral arene chromium complex, highlighting advanced synthetic strategies for creating complex biaryl structures which could be relevant for synthesizing compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (Watanabe et al., 2004). Additionally, the development of catalyst-free multi-component cascade C–H-functionalization in water using molecular oxygen presents an environmentally friendly approach to synthesizing heterocyclic compounds, potentially including tetrahydroquinoline derivatives (Deb et al., 2017).

Biological Activities

Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, suggesting the relevance of isoquinoline derivatives in developing kinase inhibitors (Hidaka et al., 1984). Similarly, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives show antiproliferative activities against a panel of human cancer cell lines, indicating the potential of tetrahydroquinoline and naphthamide derivatives in cancer research (Chen et al., 2013).

Material Sciences

In the field of material sciences, the synthesis and electroluminescence study of BR2q (R = Et, Ph, 2-Naphthyl and q = 8-Hydroxyquinolato) compounds have been conducted, focusing on the development of organic light-emitting diodes (OLEDs). This research suggests that compounds with naphthyl and quinoline derivatives could be of interest in the design and fabrication of electronic devices (Wu et al., 2000).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, the search results do not provide any information on the intended use or mechanism of action of this compound.

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-2-3-14-26-22-12-11-21(16-19(22)10-13-23(26)27)25-24(28)20-9-8-17-6-4-5-7-18(17)15-20/h4-9,11-12,15-16H,2-3,10,13-14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPQXAQIYNPKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)

![2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride](/img/structure/B2463713.png)

![5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2463714.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)

![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2463720.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)

![3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463723.png)

![N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2463727.png)

![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)

![N-(3-methoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2463733.png)